4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid
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Description
“4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” is a chemical compound . It is a member of benzofurans .
Synthesis Analysis
A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Chemical Reactions Analysis
In the synthesis process, the methanol solution of resorcinol and potassium hydroxide reacts with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .Scientific Research Applications
In terms of synthesis, there is a method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . This could potentially be a method for synthesizing “4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” or related compounds.
properties
IUPAC Name |
4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFHJSPWVVGCID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid |
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